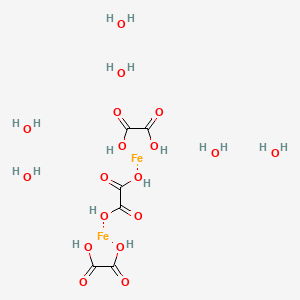
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is a chemical compound related to the antifungal drug itraconazole. This impurity is often studied to understand the stability, degradation, and purity of itraconazole formulations. It is characterized by its molecular formula C34H36Cl2N8O5 and a molecular weight of 707.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity typically involves multiple steps, starting from itraconazole itself. The process includes:
Desethylation: Removal of ethyl groups from itraconazole.
Seco-piperazine formation: Cyclization to form the seco-piperazine ring.
N-formylation: Introduction of a formyl group to the nitrogen atom.
Each step requires specific reagents and conditions, such as strong acids or bases for desethylation, and formylating agents like formic acid or formyl chloride for N-formylation.
Industrial Production Methods
Industrial production of this impurity is generally carried out in controlled environments to ensure high purity and yield. The process involves:
Batch Processing: Sequential addition of reagents and careful monitoring of reaction conditions.
Purification: Techniques like crystallization, chromatography, and recrystallization are used to isolate the impurity.
Quality Control: Analytical methods such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Halogen atoms in the structure can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of itraconazole.
Biology: Helps in understanding the metabolic pathways of itraconazole in biological systems.
Medicine: Assists in the development of more stable and effective itraconazole formulations.
Industry: Employed in quality control processes to ensure the purity of itraconazole products.
Mechanism of Action
The mechanism of action of Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is closely related to that of itraconazole. It primarily targets fungal cell membranes by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. This disruption leads to increased membrane permeability and ultimately fungal cell death.
Comparison with Similar Compounds
Similar Compounds
Itraconazole: The parent compound, widely used as an antifungal agent.
Hydroxyitraconazole: A metabolite of itraconazole with similar antifungal properties.
Desethylitraconazole: Another impurity formed during the degradation of itraconazole.
Uniqueness
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of itraconazole. Its study helps in improving the formulation and efficacy of itraconazole-based treatments.
Properties
Molecular Formula |
C34H36Cl2N8O5 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[2-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)anilino]ethyl]-N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]formamide |
InChI |
InChI=1S/C34H36Cl2N8O5/c1-3-24(2)44-33(46)43(22-40-44)28-7-5-26(6-8-28)38-14-15-41(23-45)27-9-11-29(12-10-27)47-17-30-18-48-34(49-30,19-42-21-37-20-39-42)31-13-4-25(35)16-32(31)36/h4-13,16,20-24,30,38H,3,14-15,17-19H2,1-2H3/t24?,30-,34-/m0/s1 |
InChI Key |
ITKQFPSEGMIUIF-XUOSIXAYSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)NCCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


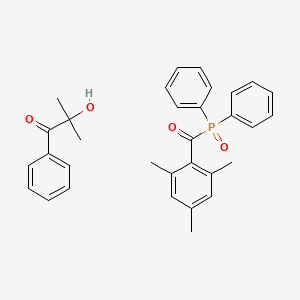
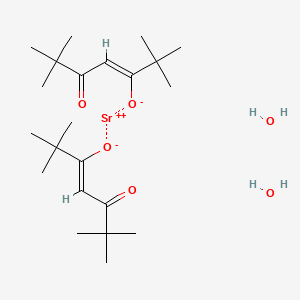
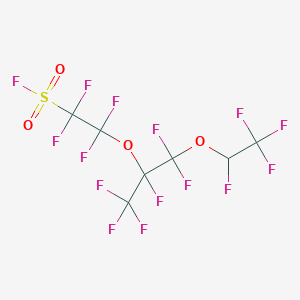
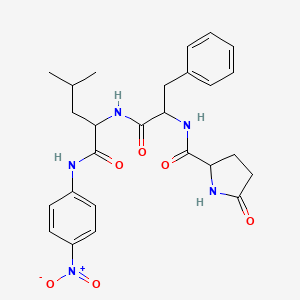


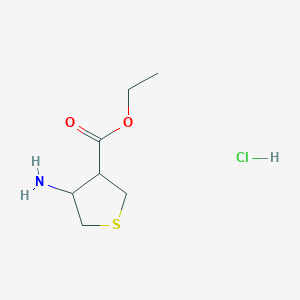
![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)
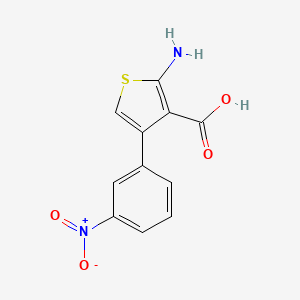
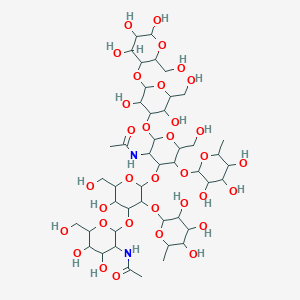


![4-Chloro-2-(thiophen-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B12062980.png)
